molecular formula C11H11FO4 B2717197 Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)- CAS No. 948840-09-3

Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-

Cat. No. B2717197
CAS RN: 948840-09-3
M. Wt: 226.203
InChI Key: OTUNGZDTFAZHPU-UHFFFAOYSA-N
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Description

“Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” is a chemical compound with the linear formula C9H7FO4 . It is a solid substance stored at room temperature . The compound is also known as 2-fluoro-4-(methoxycarbonyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” can be represented by the SMILES notation: COC(=O)C1=CC(F)=C(C=C1)B(O)O . The molecular formula is C8H8BFO4 , and the molecular weight is approximately 197.96 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” are not detailed in the search results, it’s noted that similar compounds have been used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and one-pot ipso-nitration of arylboronic acids .


Physical And Chemical Properties Analysis

“Benzenepropanoic acid, 2-fluoro-4-(methoxycarbonyl)-” is a solid substance . It has a melting point range of 127.0°C to 129.0°C . and is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection. If inhaled or in contact with skin or eyes, it’s recommended to remove the person to fresh air, wash the skin with plenty of soap and water, and rinse the eyes cautiously with water .

properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUNGZDTFAZHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

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